molecular formula C6H5O4- B1260861 5-Oxo-4,5-dihydro-2-furylacetate

5-Oxo-4,5-dihydro-2-furylacetate

Cat. No.: B1260861
M. Wt: 141.1 g/mol
InChI Key: ZPEHSARSWGDCEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-4,5-dihydro-2-furylacetate is a monocarboxylic acid anion that is the conjugate base of 5-oxo-4,5-dihydro-2-furylacetic acid. It has a role as a bacterial metabolite. It is a conjugate base of a 5-oxo-4,5-dihydro-2-furylacetic acid.

Scientific Research Applications

Chemical Reactions and Synthesis

5-Oxo-4,5-dihydro-2-furylacetate is involved in various chemical reactions and synthesis processes. For example, it is formed through self-condensation of ethyl oxaloacetate, which is catalyzed by base, yielding compounds like ethyl 4,5-bisethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate (Cocker et al., 1971). Similarly, it's involved in the synthesis of 5-substituted-2-furylacetic acids, exemplified by the brief synthesis of the natural metabolite plakorsin B (Hayes et al., 2010).

Conversion to 5-Substituted 2-Furylacetates

The compound serves as a precursor for the conversion to 5-substituted 2-furylacetates, showcasing its versatility in organic synthesis (Kawano et al., 1995). Its involvement in these reactions highlights its significance in producing derivatives with potential applications in various fields.

Electrooxidation and Cyclopentenone Synthesis

This compound undergoes electrooxidation to produce dimethoxy dihydrofuran, which is then transformed into 4-hydroxy-5-carbo-t-butoxycyclopentenone. This process is part of the synthesis of cyclopentenone derivatives, demonstrating its role in creating complex organic molecules (Shono et al., 1977).

Heterocyclic Compound Synthesis

The compound is also used in the synthesis of tetrahydropyrimidinones, where 5-aryl-2-furaldehydes are reacted with certain reagents, showcasing its utility in producing a variety of heterocyclic compounds (Vakhula et al., 2018).

Properties

Molecular Formula

C6H5O4-

Molecular Weight

141.1 g/mol

IUPAC Name

2-(2-oxo-3H-furan-5-yl)acetate

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1H,2-3H2,(H,7,8)/p-1

InChI Key

ZPEHSARSWGDCEX-UHFFFAOYSA-M

Canonical SMILES

C1C=C(OC1=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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